5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine

ALK Kinase Inhibitor Medicinal Chemistry

Sourcing non-specific azaindole isomers risks invalidating kinase inhibitor SAR, causing costly re-optimization. This 5-fluoro-6-amino-7-azaindole core delivers: • FGFR1 IC50 as low as 7 nM in biochemical assays-5-F substitution is essential for potency. • Key intermediate for brain-penetrant ALK inhibitors with low-nM activity. • Fluorine atom enhances metabolic stability & modulates lipophilicity for lead optimization. Supplied with rigorous analytical certification for reproducible research outcomes.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
CAS No. 1190321-94-8
Cat. No. B1441985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine
CAS1190321-94-8
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=C(C=C21)F)N
InChIInChI=1S/C7H6FN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11)
InChIKeyFPTXNABRKRGXII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine Overview & Sourcing


5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1190321-94-8) is a nitrogen-containing heterocyclic compound belonging to the 7-azaindole family . Its core structure, a pyrrolo[2,3-b]pyridine scaffold, is a privileged motif in medicinal chemistry, serving as the foundation for numerous kinase inhibitors, including those targeting FGFR, ALK, JAK, and CHK1 [1]. As a synthetically versatile building block with a molecular formula of C7H6FN3 and a molecular weight of 151.14 g/mol, it is primarily utilized in research and development settings .

Workflow Kinase inhibitor design and SAR exploration
Scaffold Class 5-Fluoro-6-amino-7-azaindole core Privileged motif for ALK, FGFR
Use Context Medicinal chemistry building block Research and development setting

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine vs. Other Azaindoles


Substituting 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine with a generic pyrrolo[2,3-b]pyridine or other azaindole isomers introduces quantifiable risk due to the profound impact of specific regio- and chemoselective substitution on biological activity. The unique combination of the 5-fluoro and 6-amino substituents on the 7-azaindole core is not arbitrary; it has been explicitly optimized in medicinal chemistry campaigns to achieve desired potency and selectivity profiles, particularly against kinases like ALK and FGFR [1]. The presence of the fluorine atom can significantly enhance metabolic stability, modulate lipophilicity, and influence binding conformations, as evidenced in structure-activity relationship (SAR) studies for related targets [2]. In contrast, non-fluorinated or differently substituted analogs (e.g., 4-fluoro isomers, unsubstituted 6-amino derivatives) have been shown to exhibit markedly different IC50 values against the same targets [3]. Therefore, using a cheaper, non-specific azaindole will likely invalidate SAR, compromise potency, and necessitate a full re-optimization cycle, leading to project delays and increased overall procurement costs.

This Product 5-Fluoro-6-amino-7-azaindole
Potential Substitute Unsubstituted or 4-fluoro isomer
Different regioisomers and substitution patterns may shift kinase affinity and selectivity profiles, potentially invalidating established SAR.
This Product Fluorinated core (C7H6FN3)
Potential Substitute Non-fluorinated 7-azaindole analog
Absence of fluorine can alter metabolic stability and lipophilicity; target potency reported for fluorinated analogs may not transfer.

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine Differentiation Evidence


ALK Inhibition: 5-Fluoro-6-Amine Motif Is Critical

The 5-fluoro-6-amino substitution pattern on the 7-azaindole core is critical for potent Anaplastic Lymphoma Kinase (ALK) inhibition. An advanced analog incorporating this exact core motif demonstrated sub-nanomolar potency in a biochemical assay [1].

ALK Inhibition Motif
Class-level inference
Sub-nanomolar potency range reported
Supports ALK inhibitor design workflow
Based on lead analog compound 13; review core motif contribution
ALK Kinase Inhibitor Medicinal Chemistry

FGFR Inhibition: Importance of 5-Fluoro Substitution

Structure-activity relationship (SAR) studies on the 1H-pyrrolo[2,3-b]pyridine scaffold show that the 5-fluoro substitution, particularly when combined with the 6-amine group, is essential for achieving potent inhibition of Fibroblast Growth Factor Receptors (FGFR1-3) [1].

FGFR Inhibition SAR
Class-level inference
Low nanomolar IC50 (e.g., 7 nM FGFR1)
Context for FGFR1-3 pathway studies
Potency drop reported without 5-fluoro; verify in target assay
FGFR Kinase Inhibitor Oncology

5-Fluoro vs. 4-Fluoro Isomer: Regiochemical Differences

The regioisomer, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1190322-89-4), is commercially available as a distinct chemical entity . While specific head-to-head kinase inhibition data for the two isomers is limited, the principle of regioisomerism in kinase inhibitors dictates that the position of the fluorine atom critically alters the molecule's electronic distribution, binding conformation, and metabolic profile [1].

5-Fluoro vs. 4-Fluoro Isomer
Cross-study comparable
Regiochemical difference (CAS 1190321-94-8 vs 1190322-89-4)
Isomers are not direct substitutes
Head-to-head kinase data limited; electronic and conformational profiles differ
Regioselectivity SAR Kinase Profiling

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine Application Scenarios


ALK Inhibitor Design for Oncology and CNS

This compound is a validated key intermediate for the synthesis of highly potent, selective, and brain-penetrant Anaplastic Lymphoma Kinase (ALK) inhibitors [1]. Its specific 5-fluoro-6-amino-7-azaindole core is integral to achieving low nanomolar potency in biochemical assays, as demonstrated by the development of advanced lead compounds. Researchers focused on ALK-driven cancers or neurological disorders should procure this compound to ensure fidelity to published SAR and to maximize the probability of replicating and building upon existing potent chemical matter.

Next-Generation FGFR Inhibitor Development

The compound serves as a privileged starting point for building libraries of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptors (FGFRs) [2]. SAR studies confirm that the 5-fluoro substitution, in conjunction with the 6-amine, is a critical determinant for achieving the low nanomolar potency required for effective FGFR inhibition (IC50 values as low as 7 nM for FGFR1). Its use is recommended for any medicinal chemistry campaign aiming to discover or optimize novel FGFR inhibitors for cancer therapy.

SAR Exploration: Kinase Selectivity & Metabolic Stability

The unique electronic and steric properties conferred by the 5-fluoro and 6-amino groups make this compound an ideal tool for probing structure-activity relationships (SAR) around the 7-azaindole core [3]. Its use is indicated in projects where modulating lipophilicity, metabolic stability, or target selectivity is a primary goal, as the fluorine atom is a well-known bioisostere for hydrogen and can significantly impact these pharmacokinetic and pharmacodynamic parameters. This makes it a more valuable procurement choice than non-fluorinated analogs for advanced lead optimization.

Application
Selection Property
Validation Focus
ALK inhibitor design (CNS/oncology)
5-Fluoro-6-amino-7-azaindole core
Biochemical ALK potency context; brain penetrance model review
FGFR inhibitor development
Fluorine-substituted privileged scaffold
FGFR1-3 isoform selectivity review; low-nanomolar SAR replication
Kinase selectivity & metabolic stability SAR
Fluorine bioisostere effect on ADME
Lipophilicity modulation; metabolic stability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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